Cas no 292855-50-6 (2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide)

2-Bromo-N'-(1E)-phenylmethylidenebenzohydrazide is a hydrazide derivative characterized by its brominated aromatic structure and imine functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity as an intermediate in the formation of heterocyclic compounds. The presence of the bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck reactions, enabling further functionalization. Its conjugated system and rigid molecular framework also make it a candidate for studying molecular interactions in medicinal chemistry. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Proper handling and storage are recommended to maintain its integrity.
2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide structure
292855-50-6 structure
Product Name:2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide
CAS No:292855-50-6
MF:C14H11BrN2O
MW:303.153942346573
CID:3931493
PubChem ID:6883384
Update Time:2025-05-23

2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-bromo-, (phenylmethylene)hydrazide
    • (E)-N-benzylidene-2-bromobenzohydrazide
    • 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide
    • AG-664/01298029
    • F1048-0090
    • N'-benzylidene-2-bromobenzohydrazide
    • SR-01000078981
    • N-[(E)-benzylideneamino]-2-bromobenzamide
    • 292855-50-6
    • 2-BROMO-N'-[(1E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE
    • AKOS002235746
    • (E)-N'-benzylidene-2-bromobenzohydrazide
    • SR-01000078981-1
    • Z49556756
    • 2-bromo-N'-[(E)-phenylmethylidene]benzohydrazide
    • STK236040
    • Inchi: InChI=1S/C14H11BrN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+
    • InChI Key: QQLKDQUSTQMHGF-MHWRWJLKSA-N

Computed Properties

  • Exact Mass: 302.00548Da
  • Monoisotopic Mass: 302.00548Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.5Ų

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Additional information on 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide

Introduction to 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide (CAS No. 292855-50-6) and Its Emerging Applications in Chemical Biology

The compound 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide (CAS No. 292855-50-6) represents a significant advancement in the realm of chemical biology, particularly in the development of novel pharmaceutical agents and bioactive molecules. This heterocyclic hydrazide derivative has garnered attention due to its unique structural features and promising biological activities, making it a valuable scaffold for further medicinal chemistry exploration.

At the core of its molecular architecture lies a brominated phenyl ring coupled with an N'-(1E)-phenylmethylidenebenzohydrazide moiety, which endows the compound with distinct reactivity and binding capabilities. The presence of the bromo substituent on the aromatic ring enhances its potential for further functionalization, while the hydrazide group opens avenues for coordination with metal ions or participation in condensation reactions, facilitating the synthesis of more complex derivatives.

Recent studies have highlighted the compound's utility as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its structural framework to develop potent modulators of enzyme activity, particularly those involved in inflammatory responses and metabolic disorders. The phenylmethylidenebenzohydrazide core has been shown to exhibit inhibitory effects on certain proteases and kinases, suggesting its potential as a lead compound for drug discovery initiatives.

In the context of contemporary chemical biology research, 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide has been employed in the design of probes for studying protein-protein interactions. Its ability to form stable adducts with biological targets has made it a useful tool for developing high-throughput screening assays. Additionally, modifications to its structure have yielded derivatives with enhanced selectivity and improved pharmacokinetic profiles, aligning with current trends toward rational drug design.

The compound's relevance extends to material science applications as well. The bromine atom provides a handle for cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the construction of conjugated polymers and organic electronic materials. These advancements underscore the versatility of 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide as a multifunctional intermediate in synthetic chemistry.

From a mechanistic standpoint, the hydrazide group in 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide can undergo tautomerization, yielding an imine form that may participate in further chemical transformations. This dual functionality has been exploited in cascade reactions where the imine intermediate can be trapped or polymerized, leading to novel macromolecular architectures. Such transformations are increasingly relevant in polymer chemistry and nanotechnology, where precise control over molecular structure is paramount.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include bromination of a phenyl derivative followed by condensation with benzhydrazide under appropriate conditions. Advances in catalytic methods have streamlined these processes, reducing reaction times and improving yields while maintaining high purity standards essential for biological applications.

As research progresses, the exploration of derivatives derived from 2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide continues to expand into new therapeutic areas. For example, modifications aimed at enhancing water solubility or metabolic stability have yielded promising candidates for treating neurological disorders and cancer. These efforts are supported by computational modeling techniques that predict molecular interactions and optimize lead structures before experimental validation.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development of novel analogs based on this scaffold. By analyzing large datasets of biological activity correlations, researchers can identify structural motifs that enhance efficacy or reduce toxicity. This data-driven approach complements traditional medicinal chemistry strategies by providing rapid insights into molecular optimization.

The environmental impact of synthesizing such compounds is also being addressed through green chemistry principles. Efforts to minimize waste generation and reduce hazardous solvent usage have led to more sustainable production methods without compromising yield or purity standards required for pharmaceutical applications.

In conclusion,2-bromo-N'-(1E)-phenylmethylidenebenzohydrazide (CAS No. 292855-50-6) exemplifies how structural innovation can drive progress across multiple scientific disciplines. Its unique combination of reactivity and functionality makes it an indispensable tool for chemists engaged in drug discovery, material science, and polymer chemistry alike—underscoring its enduring relevance in modern chemical research.

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